molecular formula C15H21N3OS B5775905 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide

1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide

Cat. No. B5775905
M. Wt: 291.4 g/mol
InChI Key: GFDGGZDAGNODDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as DAPT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It is a gamma-secretase inhibitor that has been shown to have promising effects on various physiological and biochemical processes.

Mechanism of Action

1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide works by inhibiting the activity of gamma-secretase, an enzyme that is involved in the processing of amyloid precursor protein (APP) into beta-amyloid peptides. Beta-amyloid peptides are known to accumulate in the brain of Alzheimer's disease patients, leading to the formation of amyloid plaques, which are believed to be a hallmark of the disease. By inhibiting the activity of gamma-secretase, 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide reduces the production of beta-amyloid peptides, which may help to slow down the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. It has also been shown to reduce the accumulation of beta-amyloid peptides in the brain of Alzheimer's disease patients, which may help to slow down the progression of the disease. Additionally, 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in lab experiments is its specificity for gamma-secretase. This allows researchers to selectively inhibit the activity of this enzyme without affecting other enzymes or processes in the cell. However, one limitation of using 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is its potential toxicity. 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide. One area of research is the development of more potent and selective gamma-secretase inhibitors. Another area of research is the investigation of the effects of 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide on other physiological and biochemical processes, such as inflammation and cell signaling. Additionally, there is a need for more research on the potential toxicity of 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide and its effects on different cell types. By further exploring the potential applications of 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, researchers may be able to develop new treatments for a variety of diseases.

Synthesis Methods

The synthesis of 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide involves the reaction of 2,4-dimethylaniline with carbon disulfide and sodium hydroxide to produce 2,4-dimethylphenyl isothiocyanate. This intermediate is then reacted with piperidine-4-carboxylic acid to produce 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide. The overall reaction scheme is shown below:

Scientific Research Applications

1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have promising effects on various physiological and biochemical processes, including cancer, Alzheimer's disease, and cardiovascular disease.

properties

IUPAC Name

1-[(2,4-dimethylphenyl)carbamothioyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-10-3-4-13(11(2)9-10)17-15(20)18-7-5-12(6-8-18)14(16)19/h3-4,9,12H,5-8H2,1-2H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDGGZDAGNODDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide

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